molecular formula C18H20 B1294448 1-Phenyl-1,3,3-trimethylindan CAS No. 3910-35-8

1-Phenyl-1,3,3-trimethylindan

Cat. No. B1294448
CAS RN: 3910-35-8
M. Wt: 236.4 g/mol
InChI Key: ICLPNZMYHDVKKI-UHFFFAOYSA-N
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Patent
US03983092

Procedure details

To 6.0 kg. of 62% sulfuric acid at 50°C was added 1.0 kg. of α-methyl styrene over a 5 minute period. The mixture was refluxed (145°C) for 20 hours. After cooling, the lower acid phase was drawn off and discarded. The organic phase was washed with sulfuric acid several times and then with water several times. The product was recrystallized from methanol which afforded 750 g of white crystals with a melting point of 50.5°-52.0°C. The yield was 75%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:8]>>[CH3:8][C:7]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7]([CH3:6])([CH3:6])[CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The organic phase was washed with sulfuric acid several times
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from methanol which

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C2=CC=CC=C12)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 750 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.